1-[4-(Benzyloxy)-3-methoxyphenyl]-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-[4-(BENZYLOXY)-3-METHOXYPHENYL]-2-[3-(DIMETHYLAMINO)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that includes a chromeno-pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(BENZYLOXY)-3-METHOXYPHENYL]-2-[3-(DIMETHYLAMINO)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multiple steps, including the formation of the chromeno-pyrrole core and the subsequent functionalization of the aromatic rings. Common synthetic routes may involve:
Suzuki–Miyaura coupling: This reaction is used to form carbon-carbon bonds between the aryl halide and boronic acid derivatives.
N-alkylation: Introduction of the dimethylamino propyl group through nucleophilic substitution reactions.
Benzylation and methoxylation: Functionalization of the aromatic ring to introduce the benzyloxy and methoxy groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[4-(BENZYLOXY)-3-METHOXYPHENYL]-2-[3-(DIMETHYLAMINO)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Both electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings and the chromeno-pyrrole core.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 1-[4-(BENZYLOXY)-3-METHOXYPHENYL]-2-[3-(DIMETHYLAMINO)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-[4-(BENZYLOXY)-3-METHOXYPHENYL]-2-[3-(DIMETHYLAMINO)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE: can be compared with other chromeno-pyrrole derivatives and compounds with similar functional groups.
Chromeno-pyrrole derivatives: These compounds share the core structure but may have different substituents, affecting their chemical and biological properties.
Aryl ethers and amines: Compounds with benzyloxy and dimethylamino groups can be compared to understand the influence of these substituents on the overall properties.
Uniqueness
The uniqueness of 1-[4-(BENZYLOXY)-3-METHOXYPHENYL]-2-[3-(DIMETHYLAMINO)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific combination of functional groups and the chromeno-pyrrole core, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C30H30N2O5 |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
2-[3-(dimethylamino)propyl]-1-(3-methoxy-4-phenylmethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C30H30N2O5/c1-31(2)16-9-17-32-27(26-28(33)22-12-7-8-13-23(22)37-29(26)30(32)34)21-14-15-24(25(18-21)35-3)36-19-20-10-5-4-6-11-20/h4-8,10-15,18,27H,9,16-17,19H2,1-3H3 |
InChI Key |
XDICNVOHFBORAS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC |
Origin of Product |
United States |
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